N~1~-Benzyl-N~4~-dodecylbut-2-enediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-Benzyl-N~4~-dodecylbut-2-enediamide is a chemical compound with the molecular formula C23H36N2O2 and a molecular weight of 372.54 g/mol . This compound is characterized by its unique structure, which includes a benzyl group and a dodecyl chain attached to a but-2-enediamide backbone. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N~4~-dodecylbut-2-enediamide typically involves the reaction of N-benzylmaleimide with secondary amines. The reaction proceeds at the double C=C bond and leads to the formation of substituted succinimides . The reaction conditions often include an equimolar ratio of reagents in a 1,4-dioxane medium, with the reaction mixture kept at room temperature or heated to 80–90°C. The resulting compounds are precipitated with water and recrystallized from hexane .
Industrial Production Methods
While specific industrial production methods for N1-Benzyl-N~4~-dodecylbut-2-enediamide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-Benzyl-N~4~-dodecylbut-2-enediamide undergoes various chemical reactions, including:
Nucleophilic Addition: The compound reacts with nucleophiles at the double C=C bond, leading to the formation of substituted succinimides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Substitution: The benzyl and dodecyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N1-Benzyl-N~4~-dodecylbut-2-enediamide include secondary amines, triphenylphosphine, and dialkyl acetylenedicarboxylates . Reaction conditions vary depending on the desired product but often involve solvents like 1,4-dioxane and temperatures ranging from room temperature to 90°C .
Major Products Formed
The major products formed from the reactions of N1-Benzyl-N~4~-dodecylbut-2-enediamide include substituted succinimides and pyrrole derivatives . These products are often characterized by their unique structural features and potential biological activities.
Wissenschaftliche Forschungsanwendungen
N~1~-Benzyl-N~4~-dodecylbut-2-enediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N1-Benzyl-N~4~-dodecylbut-2-enediamide involves its interaction with molecular targets through nucleophilic addition reactions. The compound’s structure allows it to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of specific pathways . detailed studies on its exact molecular targets and pathways are still ongoing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~-Benzyl-N~4~-phenylbut-2-enediamide: Similar in structure but with a phenyl group instead of a dodecyl chain.
N~1~-Benzylmaleimide: Lacks the dodecyl chain and has different reactivity.
N~1~-Phenethylmaleimide: Contains a phenethyl group instead of a benzyl group.
Uniqueness
N~1~-Benzyl-N~4~-dodecylbut-2-enediamide is unique due to its combination of a benzyl group and a long dodecyl chain, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
676993-00-3 |
---|---|
Molekularformel |
C23H36N2O2 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
N'-benzyl-N-dodecylbut-2-enediamide |
InChI |
InChI=1S/C23H36N2O2/c1-2-3-4-5-6-7-8-9-10-14-19-24-22(26)17-18-23(27)25-20-21-15-12-11-13-16-21/h11-13,15-18H,2-10,14,19-20H2,1H3,(H,24,26)(H,25,27) |
InChI-Schlüssel |
UPFZHCKBWLWTSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)C=CC(=O)NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.